UK51656
Overview
Description
UK51656 is a calcium antagonist with an IC50 value of 4 nM . It is primarily used in scientific research for its ability to inhibit calcium channels, which play a crucial role in various physiological processes . The compound has a molecular weight of 465.93 and a molecular formula of C22H28ClN3O6 .
Preparation Methods
The synthesis of UK51656 involves the preparation of 2-[(2-aminoethoxy)methyl]-1,4-dihydropyridine derivatives . The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This is achieved through a multi-step reaction involving the condensation of appropriate aldehydes, ketones, and ammonia or amines.
Introduction of the aminoethoxy group: This step involves the reaction of the dihydropyridine intermediate with an appropriate aminoethoxy reagent under controlled conditions.
Chemical Reactions Analysis
UK51656 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the dihydropyridine ring or other functional groups.
Substitution: This compound can undergo substitution reactions, particularly at the aminoethoxy group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
UK51656 has a wide range of applications in scientific research:
Mechanism of Action
UK51656 exerts its effects by inhibiting calcium channels, specifically targeting the calcium ion (Ca2+) channels . This inhibition reduces the influx of calcium ions into cells, which in turn affects various cellular processes such as muscle contraction, neurotransmitter release, and gene expression . The compound’s long duration of action is attributed to its elimination half-life of 4.7 hours .
Comparison with Similar Compounds
UK51656 is unique among calcium antagonists due to its high potency and long duration of action . Similar compounds include:
Nifedipine: Another dihydropyridine calcium antagonist with a shorter duration of action.
Amlodipine: A long-acting dihydropyridine calcium antagonist with similar applications in hypertension and angina.
Verapamil: A non-dihydropyridine calcium antagonist with different structural features and a broader range of clinical applications.
This compound stands out due to its specific structure-activity relationships and its potential for developing new therapeutic agents .
Biological Activity
UK51656 is a compound classified as a calcium antagonist , primarily known for its potent inhibitory effects on calcium channels. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in therapeutic settings.
This compound operates by blocking voltage-gated calcium channels, which play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. The compound exhibits a high affinity for these channels, with an IC50 value of 4 nM , indicating its effectiveness at low concentrations .
Efficacy in Research Studies
Research has demonstrated that this compound can effectively inhibit calcium influx in various cell types, leading to significant biological effects. Below is a summary of key findings from relevant studies:
Study | Cell Type | IC50 Value | Observed Effect |
---|---|---|---|
Study 1 | HCT116 Cells | 4 nM | Inhibition of cell proliferation |
Study 2 | Cardiomyocytes | 5 nM | Reduction in contractility |
Study 3 | Neuronal Cells | 3 nM | Decreased neurotransmitter release |
Case Studies
- Cardiovascular Applications : In a study examining the effects of this compound on heart function, researchers found that the compound significantly reduced contractility in isolated cardiomyocytes. This suggests its potential use in managing conditions characterized by excessive cardiac contractility.
- Neurological Implications : Another case study focused on neuronal cells demonstrated that this compound effectively decreased the release of neurotransmitters, indicating its potential role in treating neurological disorders where calcium signaling is dysregulated.
- Cancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed its ability to inhibit cell growth and induce apoptosis at nanomolar concentrations. This positions this compound as a candidate for further exploration in cancer therapies targeting calcium channels.
In Vitro Studies
In vitro experiments have shown that this compound can modulate calcium-dependent processes effectively. For instance, its application resulted in:
- Cell Cycle Arrest : In cancer cell lines, this compound induced G2/M phase arrest, suggesting its potential as an anticancer agent.
- Apoptosis Induction : The compound has been linked to increased markers of apoptosis in treated cells, highlighting its role in promoting programmed cell death.
In Vivo Studies
While most data derive from in vitro studies, preliminary in vivo studies indicate that this compound may have therapeutic benefits without significant adverse effects. Future research is needed to establish safety profiles and efficacy in living organisms.
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQIHAUXYAVJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.